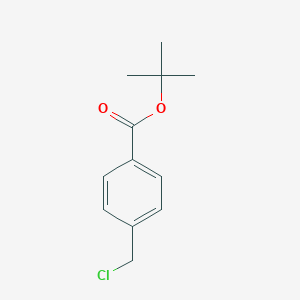

Tert-butyl 4-(chloromethyl)benzoate

説明

Tert-butyl 4-(chloromethyl)benzoate is a chemical compound with the molecular formula C12H15ClO2 . It is a white to off-white solid and has a molecular weight of 226.7 .

Synthesis Analysis

The synthesis of Tert-butyl 4-(chloromethyl)benzoate involves a series of reactions. The method comprises adding 4-methyl benzoic acid and organic solvent at a mass ratio of 1.05-1.20:1, cooling to 0-10°C and irradiating, carrying out substitution reaction with chlorine to obtain 4-chloromethyl benzoic acid . The obtained 4-chloromethyl benzoic acid is added in organic solvent, cooled to -10~10°C and thionyl chloride is dropped, stirring and dropping potassium tert-butoxide, natural-heating to room temperature and stirring, and desolventizing to obtain the final product .Molecular Structure Analysis

The InChI code for Tert-butyl 4-(chloromethyl)benzoate is 1S/C12H15ClO2/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-7H,8H2,1-3H3 .Physical And Chemical Properties Analysis

Tert-butyl 4-(chloromethyl)benzoate has a density of 1.1±0.1 g/cm3, a boiling point of 310.1±25.0 °C at 760 mmHg, and a flash point of 149.1±18.6 °C . It has a molar refractivity of 61.7±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 204.6±3.0 cm3 .科学的研究の応用

Synthesis of Anticancer Drug Intermediates

Tert-butyl 4-(chloromethyl)benzoate is used in the preparation of anticancer drug intermediates . The downstream antitumor drug of this compound has been proved to have significant cytotoxicity for human tumor cells model XF-498 .

Preparation of 4-Chloromethyl Benzoic Acid

This compound is used in the preparation of 4-chloromethyl benzoic acid . The method comprises adding 4-methyl benzoic acid and organic solvent at a mass ratio of 1.05-1.20 : 1, cooling to 0-10°C and irradiating, carrying out substitution reaction with chlorine to obtain 4-chloromethyl benzoic acid .

Synthesis of Tert-Butyl (4R)-4-(Methoxymethylcarbamoyl)-2,2-Dimethylthiazolidine-3-Carboxylate

Tert-butyl 4-(chloromethyl)benzoate is used in the synthesis of Tert-Butyl (4R)-4-(Methoxymethylcarbamoyl)-2,2-Dimethylthiazolidine-3-Carboxylate . This is a key intermediate of the natural product Biotin which is a water-soluble vitamin, involved in an essential part of the metabolic cycle causing catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids .

Industrial Production

Due to its moderate and easy to control nature, simple equipment and sufficient raw materials, low cost, Tert-butyl 4-(chloromethyl)benzoate is suitable for industrial production .

5. Research and Development of Antitumor Drugs The preparation of this compound 4-chloro tolyl acid tert-butyl ester has great importance for the research and development and the treatment for cancer of antitumor drug .

Safety and Hazards

Tert-butyl 4-(chloromethyl)benzoate is associated with several hazard statements including H302, H315, H319, H332, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

作用機序

Target of Action

Tert-butyl 4-(chloromethyl)benzoate is a chemical compound with the molecular formula C12H15ClO2 . .

Mode of Action

Compounds with similar structures, such as benzylic halides, typically react via sn1 or sn2 pathways . The specific pathway depends on the degree of substitution at the benzylic position .

Biochemical Pathways

It’s worth noting that benzylic halides, which are structurally similar, are known to participate in various organic reactions, including nucleophilic substitution and free radical bromination .

Pharmacokinetics

The compound’s physical properties such as its molecular weight (2267 g/mol), boiling point (310°C), and density (1108 g/cm³) suggest that it may have specific pharmacokinetic characteristics .

Action Environment

The action of Tert-butyl 4-(chloromethyl)benzoate can be influenced by various environmental factors. For instance, the compound is stable under normal temperatures but decomposes when heated . It is also insoluble in water but soluble in most organic solvents . These properties suggest that the compound’s action, efficacy, and stability could be affected by factors such as temperature, solvent, and pH.

特性

IUPAC Name |

tert-butyl 4-(chloromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDAULNDFFKITRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20596874 | |

| Record name | tert-Butyl 4-(chloromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121579-86-0 | |

| Record name | tert-Butyl 4-(chloromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B176719.png)

![Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B176722.png)

![[(2R,3R,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B176736.png)

![2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B176742.png)

![2-Azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B176746.png)

![3-Hydroxy-10,13-dimethyl-3,4,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one](/img/structure/B176749.png)